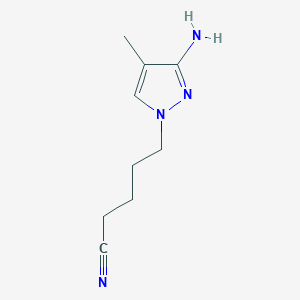
5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a nitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of pentanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis and other green chemistry approaches can also be employed to minimize environmental impact and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-methyl-1-phenylpyrazole
- 5-Amino-1H-pyrazolo[4,3-b]pyridine
- 3-Amino-1-methyl-1H-pyrazole
Uniqueness
5-(3-Amino-4-methyl-1h-pyrazol-1-yl)pentanenitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both an amino group and a nitrile group on the pyrazole ring allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H14N4 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
5-(3-amino-4-methylpyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H14N4/c1-8-7-13(12-9(8)11)6-4-2-3-5-10/h7H,2-4,6H2,1H3,(H2,11,12) |
InChI-Schlüssel |
XYGGQGXTFNLOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















